2-Methyl-1,2-pentanediol

Übersicht

Beschreibung

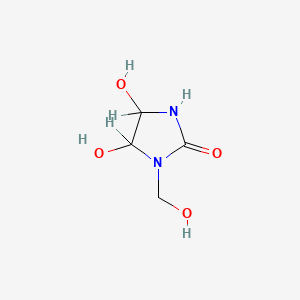

2-Methyl-1,2-pentanediol is a chemical compound with the formula C6H14O2 . It is an oily colorless liquid with a mild sweet odor . This colourless liquid is a chiral diol and is produced industrially from diacetone alcohol by hydrogenation .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 118.1742 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available resources, it has been used in the synthesis of renewable alkylated decalins .Physical And Chemical Properties Analysis

This compound has a density of 0.971 g/mL at 25 °C, a boiling point of 195.0±8.0 °C at 760 mmHg, and a refractive index of 1.449 . It also has a molar refractivity of 32.9±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen

Chemical Additive in Biological Macromolecule Crystallization

2-Methyl-2,4-pentanediol (MPD) is extensively utilized as a chemical additive for crystallizing biological macromolecules. MPD predominantly binds to hydrophobic sites on proteins, often at amino-acid residues within helical or β-sheet structures, leading to significant implications for protein stability. This action results in a decrease in solvent-accessible areas, potentially enhancing protein stability through preferential hydration (Anand, Pal, & Hilgenfeld, 2002).

Enhancement of Propylene Oxide Distillation

2-Methyl-2,4-pentanediol serves as an extractive distillation agent, particularly in the purification of propylene oxide. It aids in reducing contaminants like acetone and methanol, thereby enhancing the extraction of anhydrous propylene oxide (Claessens & Fan, 2002).

Role in Hydrogenolysis and Chemical Synthesis

The compound plays a significant role in the hydrogenolysis of furfuryl alcohol to 1,2-pentanediol, a valuable chemical. This process highlights the importance of optimizing catalyst systems for efficient production (Tong et al., 2018).

Interaction with Skin Penetration Enhancers

In dermatological applications, 2-methyl-2,4-pentanediol, along with other alkanediols, impacts the penetration of drugs through the skin. Its role in modulating the skin's stratum corneum, either by lipid extraction or altering its state, is noteworthy for topical formulations (Sigg & Daniels, 2021).

Application in Cosmetic and Personal Care Products

1,2-Pentanediol, a derivative of 2-Methyl-1,2-pentanediol, finds use in personal care and cosmetic products, often as antimicrobial agents. Its galactoside derivatives are synthesized for safer alternatives in these applications (Jung, 2022).

Wirkmechanismus

Target of Action

2-Methyl-1,2-pentanediol, also known as hexylene glycol, is a versatile compound that interacts with various targets. It is often used as an alternative antimicrobial preservative in dermal formulations . It has been shown to interact with lipid head groups, such as GPC and DiC3PC , and it can bind to proteins .

Mode of Action

The compound’s amphiphilic structure allows it to exhibit an antimicrobial effect . It can induce the formation of heptameric pore structures in staphylococcal a-hemolysin, a process that usually requires the presence of deoxycholate detergent micelles, artificially constructed phospholipid bilayers, or erythrocytes .

Biochemical Pathways

It is known that the compound can facilitate the formation of heptameric pore structures in staphylococcal a-hemolysin without membrane binding . This suggests that it may influence the pathways related to protein assembly and function.

Pharmacokinetics

It is known that the compound can be absorbed through the skin . Its amphiphilic nature may influence its absorption, distribution, metabolism, and excretion, potentially impacting its bioavailability.

Result of Action

The primary result of this compound’s action is its antimicrobial effect, which is utilized in its role as a preservative in dermal formulations . Additionally, it can induce the formation of heptameric pore structures in staphylococcal a-hemolysin , suggesting a potential role in influencing protein function.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity and its impact on the colloidal structure of creams can vary depending on the length of the alkyl chain of the alkanediols . Furthermore, it is a combustible material, and its vapors may travel to a source of ignition and flash back .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/clothing/eye protection/face protection when handling this chemical .

Zukünftige Richtungen

While specific future directions for 2-Methyl-1,2-pentanediol are not explicitly mentioned in the available resources, it has been used in the synthesis of renewable alkylated decalins, indicating potential applications in the field of renewable energy . It is also being investigated as an alternative antimicrobial preservative in dermal formulations .

Biochemische Analyse

Biochemical Properties

It is known that this compound exhibits both surfactant and emulsion-stabilizing properties This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is known that this compound can have an impact on the physical stability of certain creams, potentially influencing cellular processes

Molecular Mechanism

It is known that this compound can interact with the mixed crystals of certain creams, with the interaction increasing with the raising alkyl chain length of the added alkanediol

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Methyl-1,2-pentanediol is often used as a common precipitant and cryoprotectant in protein crystallography Over time, this compound may influence the stability and degradation of certain products

Eigenschaften

IUPAC Name |

2-methylpentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERGTCWVYOKNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)

![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)

![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)